molecular formula C4H6O4 B15047064 (3S)-3,4-dihydroxyoxolan-2-one

(3S)-3,4-dihydroxyoxolan-2-one

Cat. No.: B15047064
M. Wt: 118.09 g/mol
InChI Key: SGMJBNSHAZVGMC-NFJMKROFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Chiral Framework of the (3S)-3,4-Dihydroxyoxolan-2-one Scaffold

The foundational structure of this compound is the oxolan-2-one ring, a five-membered cyclic ester more commonly known as γ-butyrolactone. wikipedia.org This lactone framework is prevalent in a vast array of natural products and biologically active molecules, underscoring its significance as a privileged structural motif. mdpi.commdpi.com The defining features of the title compound are the hydroxyl groups positioned at the 3rd and 4th carbons of this ring.

The chirality of the molecule is of paramount importance, dictated by the specific stereochemistry at these two carbon atoms. The designation "(3S)" indicates that the stereocenter at the third carbon possesses an S configuration. The complete stereochemical description would also include the configuration at the fourth carbon, which, in conjunction with the C3 position, defines the molecule's unique three-dimensional shape. This specific spatial arrangement of the hydroxyl groups is crucial, as it governs how the molecule interacts with other chiral molecules, such as enzymes and receptors in biological systems. The stereochemistry of natural products and their derivatives often plays a pivotal role in their biological activity. nih.govmdpi.comscribd.com

Table 1: Physicochemical Properties of γ-Butyrolactone and a Related Dihydroxy Derivative

Propertyγ-Butyrolactone3,4-Dihydroxy-3-methyloxolan-2-one (racemic)
Molecular Formula C₄H₆O₂C₅H₈O₄
Molar Mass 86.09 g/mol nist.gov132.11 g/mol fda.gov
Appearance Colorless liquid wikipedia.org-
Boiling Point 204-205 °C wikipedia.org-
Melting Point -45 °C wikipedia.org-
CAS Number 96-48-0 nist.gov167076-26-8 fda.gov

Note: Specific experimental data for this compound is not widely available in public databases. The data for the related racemic compound is provided for comparative purposes.

Conceptual Significance in Synthetic Organic Chemistry and Biological Systems

The conceptual significance of this compound is twofold, spanning the fields of synthetic organic chemistry and biochemistry.

In synthetic organic chemistry , chiral γ-butyrolactones are highly valued as versatile building blocks. nih.govacs.orgnih.gov The presence of multiple functional groups—the lactone, and two stereochemically defined hydroxyl groups—allows for a wide range of chemical transformations. These functional handles can be selectively protected or activated to enable the construction of more complex molecular architectures. The synthesis of enantiopure (S)-3-hydroxy-γ-butyrolactone, a related compound, highlights the utility of these chiral synthons in preparing a variety of important chemicals. nih.govnih.gov The development of stereoselective synthetic methods, such as the Sharpless asymmetric dihydroxylation, has been instrumental in accessing chiral vicinal diols, which are key intermediates in the synthesis of numerous natural products. researchgate.net

From a biological perspective , the γ-butyrolactone core is a recurring motif in a multitude of natural products exhibiting a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. mdpi.commdpi.com The vicinal diol functionality is also a common feature in biologically active molecules, often playing a critical role in molecular recognition and binding to biological targets. researchgate.netresearchgate.net The specific stereochemistry of these diols is often crucial for their biological function, as different stereoisomers can exhibit vastly different or even opposing effects. nih.govmdpi.com While the specific biological role of this compound is a subject of ongoing research, its structural similarity to components of larger, biologically active natural products suggests its potential significance. For instance, the systematic IUPAC name for a component of Uridine (B1682114) triphosphate (UTP) includes a dihydroxyoxolan moiety, highlighting the presence of this core in fundamental biological molecules. wikipedia.orgwikipedia.org

Table 2: Selected Biologically Active Compounds Containing a Lactone or Vicinal Diol Moiety

Compound ClassExampleBiological Relevance
Macrolide Antibiotics ErythromycinContains a large lactone ring and multiple chiral centers, including hydroxyl groups, essential for its antibacterial activity.
Resorcylic Acid Lactones RadicicolA macrocyclic lactone with antitumor properties. mdpi.com
Terpenoid Lactones ArtemisininA sesquiterpene lactone used as a potent antimalarial drug. mdpi.com
Polyether Natural Products MaitotoxinContains numerous stereogenic centers, including vicinal diols, and exhibits potent cytotoxicity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6O4

Molecular Weight

118.09 g/mol

IUPAC Name

(3S)-3,4-dihydroxyoxolan-2-one

InChI

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2?,3-/m0/s1

InChI Key

SGMJBNSHAZVGMC-NFJMKROFSA-N

Isomeric SMILES

C1C([C@@H](C(=O)O1)O)O

Canonical SMILES

C1C(C(C(=O)O1)O)O

Origin of Product

United States

Ii. Advanced Synthetic Strategies and Methodologies for 3s 3,4 Dihydroxyoxolan 2 One

Asymmetric Synthesis Approaches

The primary challenge in synthesizing (3S)-3,4-dihydroxyoxolan-2-one lies in the precise control of the stereochemistry at the C3 and C4 positions. To address this, several asymmetric synthesis approaches have been explored, broadly categorized into the use of chiral pool precursors, enantioselective catalysis, and biocatalytic transformations.

Utilization of Chiral Pool Precursors for Stereocontrolled Routes

The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. Carbohydrates are particularly attractive chiral pool precursors for the synthesis of polyhydroxylated compounds like this compound due to their inherent stereochemistry.

Sugars such as D-ribose and D-xylose serve as logical starting points. For instance, D-ribonolactone, which can be derived from D-ribose, already possesses the required five-membered lactone core and the correct stereochemistry at what will become the C4 position of the target molecule. nih.govresearchgate.net Synthetic strategies often involve the selective protection of hydroxyl groups, followed by manipulation of the stereocenter at C2 and subsequent deprotection steps to yield the desired this compound. Similarly, L-sorbose has been utilized as a starting material for the stereoselective synthesis of related five-membered iminocyclitols, demonstrating the versatility of carbohydrates in accessing complex chiral structures. youtube.com

Another prominent chiral pool starting material is D-mannitol . While direct synthesis of this compound from D-mannitol is not extensively documented, its use in the stereodivergent synthesis of other γ-butyrolactones highlights its potential. The "chiron approach" allows for the direct transfer of chirality from D-mannitol to the target molecule, offering an efficient route to stereoisomerically pure lactones.

The following table summarizes potential chiral pool precursors and their relevance:

Chiral Pool PrecursorRationale for UseKey Transformations
D-Ribose / D-Ribonolactone Contains the correct stereochemistry at C4 and the lactone ring. nih.govresearchgate.netSelective protection/deprotection, stereochemical inversion at C2.
D-Xylose A C5 sugar that can be converted to the required carbon skeleton.Isomerization, oxidation, and cyclization.
L-Sorbose Demonstrates the utility of hexoses in forming five-membered chiral heterocycles. youtube.comOxidative cleavage, stereoselective reductions.
D-Mannitol A versatile C6 sugar alcohol used in stereodivergent lactone synthesis.Cleavage, functional group interconversions, cyclization.

Enantioselective Catalysis in the Formation of this compound

Enantioselective catalysis offers a powerful alternative to chiral pool synthesis, as it allows for the creation of chiral centers from achiral or racemic starting materials with the aid of a chiral catalyst.

A key reaction for introducing the dihydroxy functionality with specific stereochemistry is asymmetric dihydroxylation . The Sharpless Asymmetric Dihydroxylation (SAD) is a well-established method for the enantioselective conversion of alkenes to vicinal diols using osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. researchgate.net This methodology has been successfully applied to the synthesis of various hydroxy-γ-butyrolactones. The choice of the chiral ligand (either DHQ or DHQD derivatives) dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol product.

Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of γ-butyrolactones. Proline and its derivatives have been shown to catalyze asymmetric aldol (B89426) reactions, which can be a key step in building the carbon skeleton of this compound. For example, the proline-catalyzed aldol reaction between an appropriate aldehyde and a ketone can generate the β-hydroxy carbonyl moiety with high enantioselectivity. Subsequent reduction and lactonization can then lead to the desired dihydroxy lactone.

The following table provides an overview of relevant enantioselective catalytic methods:

Catalytic MethodCatalyst TypeKey TransformationRelevance to this compound
Sharpless Asymmetric Dihydroxylation Osmium/chiral ligandAlkene → Chiral vicinal diolDirect installation of the 3,4-dihydroxy moiety with stereocontrol. researchgate.net
Proline Catalysis Chiral amino acidAsymmetric aldol reactionEnantioselective formation of the β-hydroxy carbonyl precursor.

Biocatalytic Transformations for Enantiomeric Purity and Scalability Considerations

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers several advantages, including high enantioselectivity, mild reaction conditions, and the potential for large-scale production.

Enzymes such as aldolases and ketoreductases are particularly well-suited for the synthesis of polyhydroxylated compounds. A tandem biocatalytic approach can be employed, starting from simple achiral precursors. For instance, an aldolase (B8822740) can catalyze the stereoselective addition of a donor molecule to an aldehyde, establishing one or more stereocenters. Subsequently, a ketoreductase can reduce a carbonyl group with high enantioselectivity, setting the final stereochemistry before spontaneous or acid-catalyzed lactonization.

The scalability of biocatalytic processes is a significant advantage. Enzymes can be immobilized on solid supports, allowing for their reuse and continuous operation in bioreactors. Furthermore, the use of whole-cell biocatalysts can eliminate the need for costly enzyme purification. These factors contribute to more sustainable and economically viable manufacturing processes.

Reaction Mechanisms Governing this compound Formation

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing reaction conditions and achieving high yields and stereoselectivity.

Lactonization Pathways from Polyhydroxy Acids

The formation of the γ-butyrolactone ring typically proceeds through the intramolecular cyclization of a corresponding γ-hydroxy carboxylic acid. In the case of this compound, the immediate precursor is a 2,3,5-trihydroxypentanoic acid. This lactonization is often promoted by acidic conditions, which protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the γ-hydroxyl group. The reaction is generally reversible, but the equilibrium can be shifted towards the lactone by removing water from the reaction mixture.

The general mechanism for acid-catalyzed lactonization is as follows:

Protonation of the carboxylic acid carbonyl group.

Intramolecular nucleophilic attack of the γ-hydroxyl group on the activated carbonyl carbon.

Proton transfer from the attacking hydroxyl group to one of the hydroxyls of the tetrahedral intermediate.

Elimination of a water molecule to form the protonated lactone.

Deprotonation to yield the final γ-butyrolactone.

Stereochemical Control and Regioselectivity in Cyclization Reactions

The stereochemical outcome of the synthesis is determined in the steps leading to the formation of the chiral centers in the open-chain precursor.

In chiral pool approaches , the stereochemistry is largely inherited from the starting material. However, certain reactions can proceed with either retention or inversion of configuration, which must be carefully considered in the synthetic design.

In enantioselective catalysis , the chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. For example, in the Sharpless Asymmetric Dihydroxylation, the chiral ligand coordinates to the osmium center, and steric and electronic interactions between the ligand, the oxidant, and the substrate direct the dihydroxylation to one face of the double bond.

Regioselectivity in the cyclization of polyhydroxy acids is also a critical factor. The formation of a five-membered γ-lactone is generally favored over the formation of a six-membered δ-lactone due to the lower ring strain and more favorable transition state geometry of the former. However, the reaction conditions can sometimes influence the regioselectivity, and careful control is necessary to ensure the exclusive formation of the desired oxolan-2-one ring.

Investigation of Competing Isomer Formation (e.g., δ-Lactones) and Selective Suppression

The synthesis of γ-lactones, such as this compound, can sometimes be complicated by the formation of isomeric δ-lactones, particularly when starting from precursors that allow for cyclization at alternative positions. The selective formation of the five-membered γ-lactone ring over the six-membered δ-lactone is governed by thermodynamic and kinetic factors, which can be influenced by the reaction conditions and the nature of the starting material.

One common strategy to favor the formation of γ-lactones is through the intramolecular cyclization of γ-hydroxycarboxylic acids or their ester derivatives. The propensity for this cyclization is often high due to the favorable energetics of forming a five-membered ring. However, the presence of competing hydroxyl groups or the potential for rearrangement can lead to the formation of δ-lactone byproducts.

Several methods have been developed for the stereoselective synthesis of γ- and δ-lactones, with catalysts playing a crucial role in directing the reaction outcome. nih.gov For instance, engineered carbonyl reductases have demonstrated high efficiency and stereoselectivity in the synthesis of various lactones. nih.gov While not specifically detailed for this compound, these enzymatic approaches offer a promising avenue for selectively producing the desired γ-lactone from a suitable keto-acid precursor, minimizing the formation of other isomers.

In the context of non-enzymatic synthesis, the choice of reagents and reaction conditions is paramount. For example, the lactonization of homoallylic alcohols to γ-lactones can be achieved using palladium catalysis. google.com Similarly, gold-catalyzed tandem cycloisomerization/oxidation of homopropargyl alcohols provides a route to γ-lactones. google.com The selective synthesis of γ-lactones from aliphatic carboxylic acids has also been reported using palladium catalysis with an appropriate oxidant, showcasing the ability to control regioselectivity in lactonization. researchgate.net

While direct studies on the suppression of δ-lactone formation in the synthesis of this compound are not extensively documented, the general principles of lactone synthesis suggest that starting from a precursor with a pre-formed five-carbon backbone that favors 1,4-cyclization is key. L-threonic acid, for instance, is a natural precursor that, upon activation of the carboxylic acid, would be expected to selectively form the γ-lactone due to the proximity of the C4-hydroxyl group. google.comgoogleapis.comgoogle.com Any competing δ-lactone formation would necessitate a less favorable rearrangement or starting from a different isomeric precursor.

Derivatization Chemistry and Functionalization

The presence of two secondary hydroxyl groups and a lactone ring in this compound offers multiple sites for chemical modification, enabling its use as a versatile scaffold in the synthesis of more complex molecules.

Regioselective Hydroxyl Group Modifications and Protection Strategies

The selective modification of one hydroxyl group over the other in a vicinal diol system, as present in this compound, is a common challenge in organic synthesis. Achieving regioselectivity often relies on the subtle differences in the steric and electronic environments of the hydroxyl groups or the use of directing groups.

Protecting Group Strategies:

A common approach to achieve regioselective modification is through the use of protecting groups. For vicinal diols, cyclic acetals and ketals are particularly useful as they can protect both hydroxyl groups simultaneously. youtube.comorganic-chemistry.org For example, reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst can form an isopropylidene acetal (B89532) (a 1,3-dioxolane (B20135) ring). This protected diol can then undergo further transformations, and the protecting group can be readily removed under acidic conditions. youtube.com

The choice of diol protecting group can be critical. While simple acetals are common, more complex protecting groups can offer different stabilities and functionalities. The formation of these cyclic derivatives is generally more favorable for cis-diols, but they are also widely used for trans-diols. rsc.org

Regioselective Acylation and Alkylation:

Direct regioselective functionalization of diols without the use of protecting groups is a more atom-economical approach. Borinic acid catalysts have been shown to facilitate the regioselective acylation, sulfonylation, and alkylation of diols. rsc.org The selectivity is often directed by the steric and electronic properties of the catalyst and the substrate. For unsymmetrical diols, these catalysts can direct the reaction to the less sterically hindered hydroxyl group. rsc.org

While specific studies on this compound are limited, the principles established in carbohydrate chemistry, where regioselective protection of polyols is crucial, are highly relevant. rsc.orgnih.gov The use of bulky silyl (B83357) ethers, for instance, often leads to selective protection of the less sterically hindered hydroxyl group. harvard.edu The relative reactivity of the hydroxyl groups in this compound towards various reagents would need to be determined empirically, but the extensive literature on carbohydrate chemistry provides a strong foundation for developing such selective transformations. rsc.orgnih.gov

Transformations Involving the Lactone Ring System

The γ-lactone ring in this compound is susceptible to a variety of transformations, providing a gateway to a diverse range of molecular architectures.

Ring-Opening Reactions:

The lactone can be opened by nucleophiles to afford derivatives of L-threonic acid. For example, reaction with amines would yield the corresponding amides, while reaction with alcohols under acidic or basic conditions would lead to the formation of esters. These ring-opening reactions can be highly specific and are fundamental to the use of lactones as synthetic intermediates.

More complex ring-opening transformations have also been developed for related heterocyclic systems. For instance, cobalt-catalyzed enantioselective ring-opening reactions of 2,5-dihydrofurans have been reported, leading to acyclic homoallylic alcohols. nih.gov While this specific methodology may not be directly applicable, it highlights the potential for transition metal-catalyzed ring-opening reactions to generate novel structures from lactone precursors.

Reduction:

The lactone can be reduced to the corresponding diol, L-threitol. This can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). Partial reduction to the corresponding lactol (a hemiacetal) is also possible under carefully controlled conditions using milder reducing agents like diisobutylaluminium hydride (DIBAL-H). These lactols are valuable intermediates for the synthesis of various heterocyclic compounds.

Reactions at the α- and β-positions:

The carbon atoms adjacent to the carbonyl group of the lactone can also be functionalized. For example, enolates can be generated at the α-position under basic conditions, allowing for the introduction of various electrophiles. Vinylogous reactions at the β-position of related α,β-unsaturated butyrolactams have been demonstrated, showcasing the potential for conjugate additions to introduce substituents at this position. rsc.org

Multi-Step Synthesis of Complex Scaffolds Incorporating the this compound Moiety

The chiral nature and multiple functional groups of this compound make it an excellent starting material for the synthesis of complex, biologically active molecules. While specific examples starting directly from this lactone are not extensively reported in the provided literature, the use of similar chiral lactones and polyhydroxylated building blocks in total synthesis is widespread. researchgate.netacs.org

For instance, related γ-butyrolactone structures are key components of numerous natural products. acs.org The stereocontrolled synthesis of these lactones is a major focus in organic chemistry. researchgate.netnih.govresearchgate.net Once formed, the lactone and its diol functionality can be elaborated into more complex structures.

The derivatization strategies discussed above can be employed in a multi-step sequence to build intricate molecular scaffolds. For example, after selective protection of one hydroxyl group, the other can be modified, followed by transformations of the lactone ring. This stepwise approach allows for the controlled introduction of new functional groups and the construction of new ring systems.

The use of related lactone-containing scaffolds, such as tetronic acid, in multicomponent reactions to build complex heterocyclic structures like pyridines and quinolines has been demonstrated. nih.gov This suggests that this compound could potentially be used in similar one-pot reactions to generate novel, highly functionalized heterocyclic systems.

Furthermore, the core structure of this compound is found within more complex biologically important molecules like adenosine (B11128) triphosphate (ATP) and uridine (B1682114) triphosphate (UTP), albeit as a furanose ring rather than a lactone. wikipedia.orgwikipedia.org This highlights the biological relevance of this stereochemical arrangement and underscores the potential of this lactone as a precursor for the synthesis of nucleoside analogues and other bioactive compounds.

Iii. Degradation Pathways and Chemical Stability of 3s 3,4 Dihydroxyoxolan 2 One

Mechanistic Studies of Chemical Degradation

The chemical degradation of (3S)-3,4-dihydroxyoxolan-2-one is primarily governed by the reactivity of its lactone ring, which is susceptible to cleavage under various conditions.

The hydrolysis of the lactone ring in this compound, like other gamma-lactones, can proceed under both neutral and alkaline conditions. This process involves the cleavage of the ester bond, leading to the formation of the corresponding hydroxy acid. The generally accepted mechanism for base-catalyzed hydrolysis of lactones is the BAC2 mechanism. researchgate.net In neutral and alkaline environments, hydrolysis of lactones follows a pseudo-first-order reaction. researchgate.net

Studies on similar gamma-lactones, such as gamma-valerolactone (B192634) (GVL), provide insights into the stability of this class of compounds. For instance, GVL in a 50 wt% aqueous solution showed only about 3.5 mol% hydrolysis to 4-hydroxyvaleric acid at elevated temperatures. aalto.fi The hydrolysis of lactones is influenced by the ring size, with gamma-thiolactones potentially being more stable than delta-thiolactones due to bond angle and ring tension. researchgate.net

The oxidative degradation of this compound can lead to the formation of various intermediate species. While specific studies on this compound are limited, research on the oxidative degradation of related compounds, such as dehydro-L-ascorbic acid (DAA), provides valuable parallels. The degradation of DAA in a phosphate (B84403) buffer has been shown to produce 3,4-dihydroxy-2-oxobutanal (L-threosone) as a major intermediate. nih.gov This reactive dicarbonyl compound exhibits reducing activity due to enolization. nih.gov

The oxidation of similar organic molecules often involves the formation of hydroxylated derivatives and other reactive species. For instance, the degradation of diclofenac (B195802), another complex organic molecule, in a Fenton-like system resulted in hydroxylated derivatives, quinone imine compounds, and hydroxyl phenylamine as intermediates. nih.gov The primary oxidative species in that system were identified as singlet oxygen (¹O₂) and superoxide (B77818) radical anions (O₂⁻). nih.gov

Environmental parameters play a significant role in the degradation kinetics of this compound.

pH: The rate of hydrolysis of lactones is highly dependent on pH. While stable in aqueous solutions between pH 6.8 and 7.4 in the absence of catalysts, compounds with similar functional groups, like ATP, rapidly hydrolyze at more extreme pH levels. wikipedia.org For gamma-valerolactone, hydrolysis increases with both increasing acidity and alkalinity. aalto.fi In highly acidic conditions (with sulfuric acid), the formation of 4-hydroxyvaleric acid was observed at elevated temperatures. aalto.fi In alkaline conditions (with sodium hydroxide), the formation of the corresponding sodium 4-hydroxyvalerate increased with the concentration of the base. aalto.fi

Temperature: Temperature significantly influences the rate of degradation. For GVL, hydrolysis was observed only at elevated temperatures. aalto.fi Dry GVL is stable for several weeks at 150°C, with thermal decomposition proceeding only in the presence of suitable catalysts. researchgate.net

The following interactive table summarizes the influence of environmental parameters on the degradation of a related gamma-lactone, gamma-valerolactone (GVL).

ParameterConditionObserved Effect on GVLReference
pH Highly Acidic (H₂SO₄)Increased hydrolysis to 4-hydroxyvaleric acid at elevated temperatures. aalto.fi
pH Alkaline (NaOH)Increased formation of sodium 4-hydroxyvalerate with increasing NaOH concentration. aalto.fi
Temperature Elevated (150-180 °C)Hydrolysis observed in aqueous solutions. aalto.fi
Temperature 150 °C (Dry)Stable for several weeks in the absence of catalysts. researchgate.net

Photochemical Degradation Processes and Photoproduct Identification

Advanced Oxidation Processes (AOPs) for Degradation Profiling and Environmental Fate Studies

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater through oxidation with highly reactive hydroxyl radicals (·OH). wikipedia.org These processes are particularly useful for the degradation of biologically toxic or non-degradable materials. wikipedia.org

Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and UV light. wikipedia.orgomu.edu.trsid.ir The combination of these agents can significantly enhance the degradation rate of organic compounds. For instance, the O₃/UV process was found to be highly efficient for the degradation of haloacetic acids. omu.edu.tr The addition of H₂O₂ to ozonation can accelerate the oxidation of certain organic compounds. omu.edu.tr

The following table provides an overview of different AOPs and their effectiveness in degrading various organic pollutants.

AOP SystemTarget Pollutant(s)Key FindingsReference
O₃/UVDichloroacetic acid (DCAA), Trichloroacetic acid (TCAA)Most efficient degradation method for DCAA and TCAA. omu.edu.tr
O₃/H₂O₂o-NitrotolueneAccelerated oxidation by a factor of 8 compared to ozonation alone. omu.edu.tr
H₂O₂/UVDiclofenacMost effective AOP examined for DCF removal and TOC reduction. nih.gov
O₃/UV/S₂O₈²⁻DiclofenacIncreased efficiency compared to the sole use of these processes. brieflands.com

These studies on related compounds suggest that AOPs would likely be effective in degrading this compound, offering a pathway for its removal from aqueous environments.

Iv. Advanced Analytical and Spectroscopic Characterization of 3s 3,4 Dihydroxyoxolan 2 One

Spectroscopic Techniques for Structural and Stereochemical Assignment

Spectroscopy is the primary tool for elucidating the molecular structure of organic compounds. For a chiral molecule like (3S)-3,4-dihydroxyoxolan-2-one, specific techniques are required to determine not just the connectivity of atoms but also their spatial orientation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the complete assignment of the molecule's connectivity.

In the ¹H NMR spectrum of this compound, each proton gives a distinct signal whose chemical shift, integration, and coupling pattern provide a wealth of structural information. The protons on the five-membered ring form a coupled spin system, and the magnitude of the coupling constants (J-values) between adjacent protons is dictated by the dihedral angle between them, which in turn defines the ring's conformation. The furanoid ring of such lactones is typically not planar and adopts a puckered conformation, often an envelope or twist form, to minimize steric strain. nih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish ¹H-¹H and ¹H-¹³C correlations, respectively, confirming the atomic connections within the molecule. Furthermore, Nuclear Overhauser Effect (NOE) experiments can identify protons that are close in space, providing crucial data to assign the relative stereochemistry and preferred conformation of the molecule in solution.

Interactive Table 1: Expected NMR Spectroscopic Data for this compound in D₂O. (Note: Data is based on the known spectrum of its enantiomer, (3R,4S)-3,4-dihydroxyoxolan-2-one. Chemical shifts are identical for enantiomers.)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key ¹H-¹H Couplings (Hz)
H2 ~4.4 - 4.6-J(H2, H3)
H3 ~4.3 - 4.5~75 - 78J(H3, H2), J(H3, OH)
H4α ~3.6 - 3.8~70 - 73J(H4α, H4β), J(H4α, H3)
H4β ~3.8 - 4.0-J(H4β, H4α), J(H4β, H3)
C1 (C=O) -~175 - 178-
C2 -~75 - 78-
C3 -~70 - 73-
C4 -~60 - 63-

Chiroptical techniques are essential for analyzing chiral molecules as they respond differently to polarized light. Optical rotation measures the angle to which a compound rotates the plane of plane-polarized light. wikipedia.org It is a fundamental property of a chiral substance and is used to determine the enantiomeric purity of a sample. The this compound (D-form) will rotate light to the same degree but in the opposite direction to its (3R,4S) enantiomer (L-form). A racemic mixture, containing equal amounts of both enantiomers, will exhibit no optical rotation. wikipedia.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. A CD spectrum provides more detailed stereochemical information than optical rotation alone. The shape and sign of the CD curve, particularly the Cotton effect around the carbonyl chromophore's n→π* transition (around 210-230 nm for lactones), are highly sensitive to the stereochemistry of the adjacent chiral centers. The experimental CD spectrum can be compared with spectra predicted by quantum chemical calculations to assign the absolute configuration of the molecule.

Interactive Table 2: Expected Chiroptical Properties for this compound.

PropertyDescriptionExpected Value/Observation
Specific Rotation [α]D Rotation of plane-polarized light (589 nm) at a specific concentration and temperature.A specific positive value, indicating an excess of the D-enantiomer.
Circular Dichroism (CD) Differential absorption of circularly polarized light.A characteristic CD spectrum with a Cotton effect whose sign confirms the (3S) configuration at the adjacent C3 center.
Enantiomeric Purity The degree to which one enantiomer is present in excess of the other.Determined by comparing the measured optical rotation to that of the pure enantiomer.

X-ray crystallography is the most powerful method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise location of every atom in the molecule, providing unambiguous information on bond lengths, bond angles, and absolute stereochemistry. mdpi.comresearchgate.net

For this compound, a successful crystal structure analysis would definitively confirm the (3S) configuration and the relative configuration of the C4 hydroxyl group. It would also reveal the precise conformation of the five-membered lactone ring in the solid state (e.g., E₄, ³T₂, etc.) and detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.govmdpi.com

Interactive Table 3: Representative Crystallographic Data for a Furanoid Lactone. (Note: This table presents typical data based on published structures of similar sugar lactones nih.govresearchgate.net and serves as an example of what would be determined for the title compound.)

ParameterDescriptionExample Value
Crystal System The symmetry system of the crystal lattice.Monoclinic
Space Group The specific symmetry group of the crystal.P2₁
Ring Conformation The puckering of the five-membered ring.Envelope (E₄) or Twist (³T₂)
C=O Bond Length The length of the carbonyl double bond.~1.21 Å
C-O Bond Length (lactone) The length of the single bonds within the ester group.~1.35 Å (C-O), ~1.46 Å (O-C)
Hydrogen Bonding Intermolecular O-H···O distances.~2.7 - 2.9 Å

Chromatographic Methodologies for Separation and Quantification

Chromatography encompasses a range of techniques used to separate, identify, and quantify the components of a mixture. wikipedia.org These methods are vital for assessing the purity of this compound and for separating it from isomers or reaction byproducts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like sugar lactones. researchgate.net To assess isomeric purity, a method capable of separating the target molecule from its stereoisomers is required. This is typically achieved using a chiral stationary phase (CSP). nih.govresearchgate.net

Method development involves optimizing several parameters to achieve baseline separation of all isomers. Key variables include the choice of chiral column, the composition of the mobile phase (often a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol), flow rate, and column temperature. researchgate.net Detection can be achieved using a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS), as the lactone lacks a strong UV chromophore. technologynetworks.com Once developed, the method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness for reliable quantification of isomeric purity. researchgate.net

Interactive Table 4: Example of a Chiral HPLC Method for Isomeric Purity Analysis.

ParameterConditionPurpose
Column Chiralpak AD-H or similar polysaccharide-based CSPEnables separation of enantiomers and diastereomers. researchgate.net
Mobile Phase Isocratic mixture of Hexane/Isopropanol (e.g., 90:10 v/v)Elutes compounds from the column; ratio is optimized for resolution.
Flow Rate 1.0 mL/minControls the speed of the separation and retention times.
Column Temperature 25 °CAffects retention and selectivity; must be controlled. lcms.cz
Detector Refractive Index (RI) or ELSDUniversal detection for compounds without a UV chromophore.
Injection Volume 10 µLThe amount of sample introduced for analysis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis. wikipedia.orglibretexts.org It is exceptionally useful for monitoring the progress of a chemical reaction, such as the lactonization of D-threonic acid to form this compound. libretexts.org

By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting material, one can observe the disappearance of the reactant spot and the appearance of a new product spot over time. libretexts.org The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic of the compound in a given solvent system. Different solvent systems (mobile phases), such as mixtures of ethyl acetate (B1210297) and methanol (B129727), can be tested to achieve optimal separation. Visualization of the spots is typically done by staining, for example with a potassium permanganate (B83412) or ceric sulfate (B86663) solution, as the compounds are not UV-active. mdpi.com

Interactive Table 5: Example of TLC Analysis for a Lactonization Reaction.

CompoundRf Value (Ethyl Acetate/Methanol 4:1)TLC Spot Appearance (Permanganate Stain)
D-threonic acid (Starting Material) ~0.2Yellow spot on a purple background.
This compound (Product) ~0.6Yellow spot on a purple background.
Reaction Mixture (aliquot) Two spots at Rf ~0.2 and ~0.6Intensity of the product spot increases over time while the starting material spot fades.

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for Volatile Derivatives and Trace Analysis

The analysis of this compound, a polar and chiral molecule, presents unique challenges that necessitate advanced chromatographic techniques. Due to its low volatility and thermal lability, direct analysis by methods like Gas Chromatography (GC) is often impractical. However, when converted into volatile derivatives, GC coupled with mass spectrometry (GC-MS) becomes a powerful tool for identification and quantification. For direct chiral analysis and separation, Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient and environmentally conscious alternative to traditional liquid chromatography. selvita.comchromatographyonline.com Both techniques are crucial for trace analysis in complex matrices.

Gas Chromatography (GC) for Volatile Derivatives

To make this compound and its corresponding open-chain form, 3,4-dihydroxybutanoic acid, suitable for GC analysis, a chemical derivatization step is essential. This process replaces the polar hydroxyl groups with nonpolar functional groups, thereby increasing the compound's volatility and thermal stability.

A common and effective method is silylation. Research on related compounds, such as the metabolites of gamma-hydroxybutyric acid (GHB), has demonstrated the successful use of agents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to derivatize dihydroxybutyric acids for GC-MS analysis. d-nb.infonih.gov This procedure allows for the quantification of endogenous levels of these compounds in biological samples like blood and urine. nih.gov

Once derivatized, the compound can be analyzed using GC-MS. This combination allows for the separation of the analyte from other components in a mixture based on its retention time in the GC column, while the mass spectrometer provides structural information and enables sensitive quantification. d-nb.info For the specific separation of enantiomers like this compound from its (3R) counterpart, specialized enantioselective GC columns are required. Studies on other chiral lactones have successfully employed enantioselective GC-MS to determine their enantiomeric distributions in various samples. nih.gov

Interactive Table 1: Typical GC-MS Parameters for Analysis of Dihydroxybutyric Acid Silyl (B83357) Derivatives

This table, based on methodologies for related compounds, illustrates a potential setup for analyzing the derivatized form of this compound. d-nb.infonih.gov

ParameterTypical Condition
Derivatization Agent N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)
Extraction Liquid-Liquid Extraction
GC Column Capillary column (e.g., 5% Phenyl Methyl Siloxane)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Initial temp ~70°C, ramp to ~300°C
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)
MS Acquisition Scan or Selected Ion Monitoring (SIM)

Supercritical Fluid Chromatography (SFC) for Chiral and Trace Analysis

Supercritical Fluid Chromatography (SFC) is an increasingly prominent technique for chiral separations and is particularly well-suited for analyzing this compound without the need for derivatization. europeanpharmaceuticalreview.comchromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. nih.govyoutube.com This mobile phase has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to High-Performance Liquid Chromatography (HPLC). selvita.comchromatographyonline.com

The key advantages of SFC for this application include:

Enhanced Speed: SFC can resolve enantiomers three to five times faster than traditional LC methods, enabling high-throughput analysis. chromatographyonline.com

Green Chemistry: The primary reliance on CO2, a non-toxic and inexpensive solvent, significantly reduces the consumption of hazardous organic solvents used in normal-phase LC. selvita.comchromatographyonline.com

Complementary Selectivity: Chiral stationary phases (CSPs) can exhibit different spatial configurations in SFC compared to LC, potentially leading to unique or improved separation of enantiomers. chromatographyonline.com

Suitability for Labile Compounds: The use of supercritical CO2 allows for analysis at lower temperatures compared to GC, which is ideal for thermally sensitive molecules. nih.govnih.gov

Achieving successful chiral separation in SFC is highly dependent on the choice of the CSP and the composition of the mobile phase, which typically includes the supercritical CO2 modified with a small percentage of an organic co-solvent (like methanol or ethanol) and sometimes additives. chromatographyonline.comeuropeanpharmaceuticalreview.com The development of modern SFC instrumentation has greatly improved the robustness and reliability of the technique for quantitative bioanalysis. chromatographyonline.comnih.gov For trace analysis, factors such as the sample introduction method and detector sensitivity are critical considerations. nih.gov

Interactive Table 2: Illustrative Chiral SFC Screening Conditions for Lactone Enantioseparation

This table outlines a general approach for developing a chiral SFC method for this compound, based on established principles. chromatographyonline.comeuropeanpharmaceuticalreview.com

ParameterOptionsPurpose
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Amylose or Cellulose derivatives)Provides the chiral environment for enantiorecognition. europeanpharmaceuticalreview.com
Primary Mobile Phase Supercritical Carbon Dioxide (CO2)Main solvent, non-polar. youtube.com
Co-solvent Methanol, Ethanol, IsopropanolModifies mobile phase polarity and analyte solubility.
Additives Basic (e.g., Diethylamine) or Acidic (e.g., Trifluoroacetic Acid)Can significantly improve peak shape and enantioseparation. europeanpharmaceuticalreview.com
Back Pressure 100 - 200 barMaintains the CO2 in a supercritical state.
Temperature 30 - 50 °CAffects analyte solubility and interaction with the CSP.
Detector UV-Vis, Mass Spectrometer (MS)Provides detection and identification capabilities.

V. Computational and Theoretical Chemistry Studies of 3s 3,4 Dihydroxyoxolan 2 One

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (3S)-3,4-dihydroxyoxolan-2-one. These studies often focus on the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the resulting reactivity indicators.

The electronic structure is characterized by the presence of a lactone ring and two hydroxyl groups, which dictate the molecule's polarity and potential for hydrogen bonding. The carbonyl group of the lactone and the oxygen atoms of the hydroxyl groups are regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups are electron-deficient and act as sites for nucleophilic interaction.

The reactivity of this compound can be rationalized through Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its chemical behavior. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity. Theoretical calculations can precisely determine the energies and spatial distributions of these orbitals, offering predictions about how the molecule will interact with other chemical species.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexibility of the five-membered oxolane ring and the rotational freedom of the hydroxyl groups in this compound give rise to multiple possible conformations. Molecular modeling and molecular dynamics (MD) simulations are employed to explore the potential energy surface of the molecule and identify its most stable conformers.

Conformational analysis reveals that the molecule can adopt various puckered forms of the lactone ring, often described as envelope or twist conformations. The relative energies of these conformers are influenced by intramolecular hydrogen bonding between the hydroxyl groups and the carbonyl oxygen. These non-covalent interactions play a crucial role in stabilizing specific three-dimensional structures.

MD simulations provide a dynamic picture of the molecule's behavior over time, capturing the transitions between different conformational states. Furthermore, these simulations are invaluable for studying intermolecular interactions, particularly in condensed phases. In the presence of a solvent like water, the simulations can model the formation and breaking of hydrogen bonds between the solute and solvent molecules, providing insights into its solvation and solubility characteristics.

Prediction of Spectroscopic Properties and Elucidation of Reaction Pathways and Transition States

Computational methods are highly effective in predicting the spectroscopic properties of this compound, which can then be compared with experimental data for structural validation. Theoretical calculations of Infrared (IR), Nuclear Magnetic Resonance (NMR), and other spectroscopic parameters are routinely performed.

Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Specific vibrational modes corresponding to the stretching of C=O, O-H, and C-O bonds can be assigned, aiding in the interpretation of experimental IR spectra. Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with a high degree of accuracy, which is essential for confirming the molecule's constitution and stereochemistry.

Beyond spectroscopy, computational chemistry is pivotal in mapping out reaction pathways. By calculating the energies of reactants, products, and transition states, researchers can determine the activation energies and reaction mechanisms for processes involving this compound. This includes studying its hydrolysis, oxidation, or other chemical transformations, providing a detailed understanding of the energetic landscape of these reactions.

In Silico Studies of Isomeric Stability and Enantioselectivity

This compound is a chiral molecule, and its stereoisomers can exhibit different biological activities and physical properties. In silico studies are crucial for understanding the relative stabilities of its various isomers, including its enantiomer and diastereomers.

By calculating the ground-state energies of different isomers, computational methods can predict their relative thermodynamic stabilities. This information is vital in the context of stereoselective synthesis, where the goal is to produce a specific isomer in high yield.

Furthermore, computational approaches can be used to investigate the origins of enantioselectivity in reactions that produce or consume this compound. By modeling the interaction of the molecule with a chiral catalyst or enzyme, researchers can identify the key non-covalent interactions that favor the formation of one enantiomer over the other. These studies often involve detailed analysis of the transition state structures leading to the different stereoisomeric products.

Vi. Research Applications and Biochemical Roles of 3s 3,4 Dihydroxyoxolan 2 One

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral molecules, existing in non-superimposable mirror-image forms, are fundamental in modern pharmacology and materials science. The specific stereochemistry of (3S)-3,4-dihydroxyoxolan-2-one suggests its potential as a valuable starting material, or "chiral synthon," for the construction of complex, stereochemically defined molecules.

In theory, the defined stereocenters of this compound could be exploited to introduce chirality into larger, more complex molecules. Natural products, often possessing intricate three-dimensional structures, are prime targets for such synthetic strategies. However, a review of the literature does not yield specific examples of its use in the total synthesis of any known natural product or their bioactive analogs. While related structures like other chiral lactones and diols are staples in this field, this compound has not yet been documented as the key chiral precursor in published synthetic routes.

The functional groups present in this compound—a lactone and two hydroxyl groups—offer multiple points for chemical modification. This makes it a potential substrate for the development of new synthetic methods, such as stereoselective lactone openings, hydroxyl group functionalization, or its use in multi-step reaction cascades. Nevertheless, there is no available research that demonstrates the use of this specific compound to pioneer novel organic reactions or to participate in elegant reaction cascades leading to diverse molecular architectures.

Participation in Biochemical Systems and Metabolic Intermediacy

The structural similarity of this compound to sugar acids and other carbohydrate derivatives hints at a possible role in biochemical pathways. However, its actual presence and function within living organisms are not established.

Carbohydrate metabolism involves a vast network of interconnected pathways. While compounds with similar structures are known intermediates, there is no evidence to suggest that this compound is a naturally occurring metabolite in any organism. A closely related compound, (3S,4R,5S)-3,4-Dihydroxy-5-(2-hydroxyacetyl)oxolan-2-one, has been identified in human blood, but it is considered an exogenous compound, meaning it is not produced by the body. This suggests that the simpler this compound is also unlikely to be a common metabolic intermediate.

The potential for enzymes to act upon this compound is plausible given its structure. Hydrolases could catalyze the opening of the lactone ring, while kinases could phosphorylate the hydroxyl groups. However, no studies have been published that identify or characterize specific enzymes that recognize this molecule as a substrate. Consequently, there is no data on enzyme-substrate interactions, kinetic parameters, or the products of such enzymatic transformations.

Molecules that mimic metabolic intermediates can sometimes act as inhibitors of enzymes, blocking metabolic pathways. This is a common strategy in drug discovery. Given its resemblance to certain carbohydrates, one could hypothesize that this compound might inhibit enzymes involved in sugar metabolism. However, the scientific literature contains no reports of studies investigating the inhibitory effects of this compound on any biochemical pathway or specific enzyme.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.